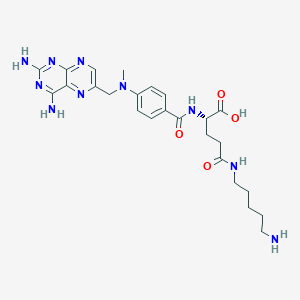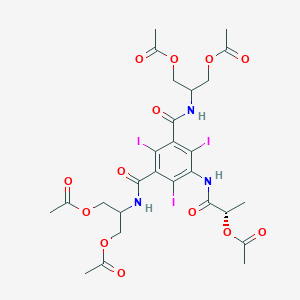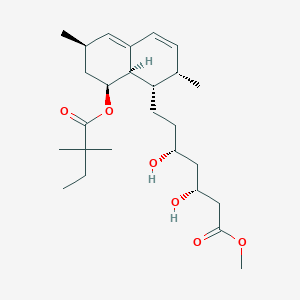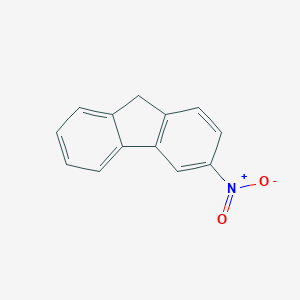![molecular formula C9H13NO B130827 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 158243-62-0](/img/structure/B130827.png)
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. DTBZ belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. In
Mechanism Of Action
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds specifically to VMAT2, a transmembrane protein that transports monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to a site on VMAT2 that is distinct from the substrate binding site, and its binding is reversible. The binding of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole to VMAT2 results in the inhibition of monoamine transport, which leads to the depletion of monoamine neurotransmitters in the synaptic vesicles.
Biochemical And Physiological Effects
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been shown to have minimal effects on cellular viability and function, making it an ideal tracer for studying beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole appears to protect against the neurotoxic effects of dopamine and other monoamine neurotransmitters by reducing their release from synaptic vesicles.
Advantages And Limitations For Lab Experiments
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has several advantages for lab experiments. It is a highly specific tracer for VMAT2-expressing cells, allowing for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has minimal effects on cellular viability and function, making it an ideal tracer for long-term studies. However, 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has some limitations. It is not suitable for studying the function of VMAT2 in live animals, as it requires the use of invasive imaging techniques. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole also has limited utility for studying the function of other monoamine transporters, as it binds specifically to VMAT2.
Future Directions
There are several future directions for research on 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole. One area of interest is the development of new imaging techniques that can be used to study VMAT2 function in live animals. Another area of interest is the development of new tracers that can be used to study the function of other monoamine transporters, such as the dopamine transporter and the serotonin transporter. Finally, there is a need for further research on the neuroprotective effects of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole and other VMAT2 inhibitors, with the goal of developing new treatments for neurodegenerative diseases.
Synthesis Methods
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium carbonate, followed by cyclization with acetic anhydride. Both methods result in the formation of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole with high yield and purity.
Scientific Research Applications
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been extensively studied for its potential applications in scientific research. It is commonly used as a tracer to study the function of beta cells in the pancreas, which are responsible for producing insulin. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to the vesicular monoamine transporter 2 (VMAT2) in beta cells, which allows for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been used to study the function of other VMAT2-expressing cells, such as neurons and chromaffin cells.
properties
CAS RN |
158243-62-0 |
|---|---|
Product Name |
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,7-dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8-7(2)11-10-9(6)8/h6H,3-5H2,1-2H3 |
InChI Key |
PNILOTIAMZAHFM-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C(ON=C12)C |
Canonical SMILES |
CC1CCCC2=C(ON=C12)C |
synonyms |
2,1-Benzisoxazole,4,5,6,7-tetrahydro-3,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)



![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)




